molecular formula C9H8ClNO5 B1410661 Methyl 4-chloro-5-methoxy-2-nitrobenzoate CAS No. 1823517-66-3

Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Cat. No.: B1410661
CAS No.: 1823517-66-3
M. Wt: 245.61 g/mol
InChI Key: GHSRHFQGTJBYBD-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It is a solid substance and has a molecular weight of 245.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . The ChemSpider ID for this compound is 25077056 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 245.62 .

Scientific Research Applications

  • Synthesis and Antitumor Activity : Xia et al. (2011) reported the isolation of new compounds from the marine endophytic fungus NIGROSPORA sp., which showed moderate antitumor and antimicrobial activity. This study indicates the potential use of Methyl 4-chloro-5-methoxy-2-nitrobenzoate derivatives in developing antitumor agents (Xia et al., 2011).

  • Chemical Synthesis and Derivative Formation : Various studies focus on the synthesis and formation of derivatives of this compound. For instance, Tian and Grivas (1992) discussed the cyclocondensation of related compounds, providing insights into chemical synthesis methods that could be applicable to this compound (Tian & Grivas, 1992).

  • Chromatographic Measurement and Analysis : Alder, Augenstein, and Rogerson (1978) developed a method for determining the residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate by converting it to Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. This indicates the relevance of this compound in chromatographic analysis (Alder, Augenstein, & Rogerson, 1978).

  • Photostabilization and Singlet Oxygen Generation : Soltermann et al. (1995) studied compounds including Methyl 2-methoxybenzoate for their role in the generation and quenching of singlet molecular oxygen, highlighting its potential use in photostabilization (Soltermann et al., 1995).

  • Antibacterial Activity : Havaldar, Bhise, and Burudkar (2004) synthesized derivatives of Methoxy-5-nitrobenzaldehyde, which includes compounds related to this compound, and tested them for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

  • Plant Growth Effects : Dimmock (1967) explored the effects of derivatives of 4-methoxy-3-nitrobenzoic acid on plant growth, inducing chlorosis in different plant species. This suggests a potential application in studying plant physiology or as a herbicidal compound (Dimmock, 1967).

Safety and Hazards

The safety information for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-5-methoxy-2-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Additionally, this compound can affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The nitro group in this compound can undergo reduction reactions, resulting in the formation of reactive intermediates that can participate in additional metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins .

Properties

IUPAC Name

methyl 4-chloro-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRHFQGTJBYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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